

# An In-depth Technical Guide to the Reactivity of (S)-(-)-2-Bromopropionic Acid

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## Compound of Interest

Compound Name: (S)-(-)-2-Bromopropionic acid

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## Abstract

**(S)-(-)-2-Bromopropionic acid** is a pivotal chiral building block in modern organic synthesis, prized for its utility in the stereoselective introduction of a propionic acid moiety. Its reactivity is dominated by nucleophilic substitution at the stereogenic center, the outcome of which is highly dependent on the reaction conditions and the nature of the nucleophile. This technical guide provides a comprehensive overview of the core reactivity of **(S)-(-)-2-Bromopropionic acid**, with a focus on its applications in the synthesis of enantiomerically pure compounds relevant to the pharmaceutical and agrochemical industries. Detailed experimental protocols, quantitative data, and mechanistic pathway diagrams are presented to serve as a practical resource for laboratory professionals.

## Introduction

**(S)-(-)-2-Bromopropionic acid**, a colorless to pale yellow liquid, is a versatile chiral intermediate.<sup>[1][2]</sup> Its structure, featuring a bromine atom at the alpha-position to a carboxylic acid, makes it an excellent electrophile for a variety of nucleophiles.<sup>[1]</sup> The stereochemical integrity of the chiral center is a crucial aspect of its chemistry, enabling the synthesis of optically active target molecules such as amino acids and pharmaceuticals.<sup>[3]</sup> This guide will delve into the key reactive pathways of this compound, with a particular emphasis on the factors that govern the stereochemical outcome of its reactions.

## Physicochemical and Safety Data

A thorough understanding of the physical properties and safety hazards is paramount for the handling and application of **(S)-(-)-2-Bromopropionic acid**.

### Physical and Chemical Properties

Property	Value	Reference(s)
Molecular Formula	C <sub>3</sub> H <sub>5</sub> BrO <sub>2</sub>	[4]
Molecular Weight	152.97 g/mol	[4]
Appearance	Colorless to red or green clear liquid	[3]
Boiling Point	94 °C / 11 mmHg; 78 °C / 4 mmHg	[3][4]
Melting Point	-35 °C	[4]
Density	1.696 g/mL at 20 °C	[4]
Refractive Index (n <sub>20/D</sub> )	1.470	[4]
Optical Rotation ([α] <sub>20/D</sub> )	-25° (neat)	[4]
CAS Number	32644-15-8	[4]

### Safety and Handling

**(S)-(-)-2-Bromopropionic acid** is a corrosive and toxic substance that requires careful handling in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.  
[5]

Hazard Statement	GHS Classification	Precautionary Measures	Reference(s)
Harmful if swallowed	Acute Toxicity, Oral (Category 4)	Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.	[5]
Causes severe skin burns and eye damage	Skin Corrosion/Irritation (Category 1B), Serious Eye Damage/Eye Irritation (Category 1)	Wear protective gloves/protective clothing/eye protection/face protection. Immediately call a POISON CENTER or doctor/physician if exposed.	[5]

## Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for **(S)-(-)-2-Bromopropionic acid** is nucleophilic substitution at the C2 position. The stereochemical outcome of these reactions is a critical consideration and is dictated by the reaction mechanism, which can proceed with either inversion or retention of configuration.

## S<sub>N</sub>2 Pathway with Inversion of Configuration

In the presence of strong, hard nucleophiles and under conditions that do not favor the deprotonation of the carboxylic acid, **(S)-(-)-2-Bromopropionic acid** typically undergoes a classic S<sub>N</sub>2 reaction. This results in the inversion of the stereochemistry at the chiral center.

A prime example is the reaction with concentrated sodium hydroxide, which, after an acidic workup, yields (R)-2-hydroxypropanoic acid, also known as (R)-lactic acid.[6][7] Similarly, reaction with a large excess of ammonia leads to the formation of (R)-alanine.[8][9]

This protocol is adapted from established literature procedures for the synthesis of racemic alanine and illustrates the general principles of an S<sub>N</sub>2 reaction with **(S)-(-)-2-Bromopropionic**

**acid**, which would yield (R)-Alanine.[9]

- In a suitable pressure vessel, cool 3 liters of concentrated aqueous ammonia (sp. gr. 0.9) to 1-4 °C.
- Slowly add 100 g (0.65 mole) of **(S)-(-)-2-Bromopropionic acid** with stirring, maintaining the temperature between 1-4 °C.
- Seal the vessel and allow the mixture to stand at room temperature for at least four days.
- Carefully vent the vessel and concentrate the solution to a volume of approximately 200 mL under reduced pressure.
- Cool the concentrated solution to room temperature and add 1 liter of methanol to precipitate the amino acid.
- Chill the mixture overnight in a refrigerator (0-4 °C).
- Collect the crystals by suction filtration and wash with 250 mL of methanol followed by 250 mL of ether.
- The expected product is (R)-Alanine. The yield for the racemic synthesis is reported to be 65-70%.[9]

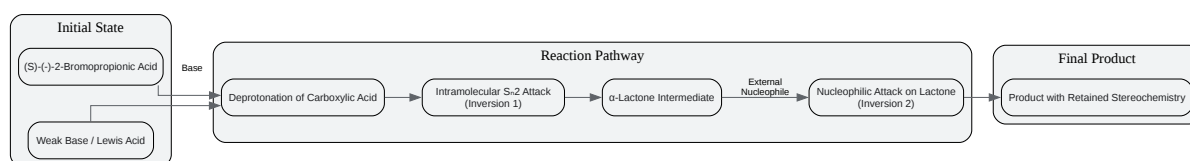
## Neighboring Group Participation (NGP) with Retention of Configuration

Under conditions where the carboxyl group is deprotonated (e.g., low concentration of a strong base or in the presence of a Lewis acid that can coordinate to the bromine), a more complex mechanism known as Neighboring Group Participation (NGP) can occur.[6][7] This pathway proceeds with overall retention of configuration.

The mechanism involves an initial intramolecular  $S_N2$  reaction where the carboxylate anion attacks the alpha-carbon, displacing the bromide and forming a transient, strained  $\alpha$ -lactone intermediate. This first step results in an inversion of configuration. The  $\alpha$ -lactone is then attacked by an external nucleophile, leading to a second  $S_N2$  reaction that inverts the

stereocenter again. The net result of these two successive inversions is the retention of the original stereochemistry.[10]

A well-documented example is the reaction of (S)-2-bromopropionic acid with a low concentration of hydroxide in the presence of silver oxide ( $\text{Ag}_2\text{O}$ ). The silver ion acts as a Lewis acid, assisting in the departure of the bromide ion and facilitating the initial intramolecular attack. The final product, after acidification, is (S)-2-hydroxypropanoic acid ((S)-lactic acid).[6][7]



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Caption: Conceptual workflow of a reaction proceeding via Neighboring Group Participation.

## Reactivity with Various Nucleophiles

The versatility of **(S)-(-)-2-Bromopropionic acid** as a chiral synthon is demonstrated by its reactivity with a range of nucleophiles.

### Reaction with Amines and Azides

As previously discussed, the reaction with ammonia typically proceeds via an  $\text{S}_{\text{N}}2$  mechanism to yield the corresponding  $\alpha$ -amino acid with inverted stereochemistry.[8][9] Similarly, the reaction with sodium azide ( $\text{NaN}_3$ ) is expected to follow an  $\text{S}_{\text{N}}2$  pathway, providing an entry to  $\alpha$ -azido acids, which are valuable precursors to  $\alpha$ -amino acids.

### Reaction with Carboxylates

The reaction with carboxylate nucleophiles can lead to the formation of  $\alpha$ -acyloxypropionic acids. The stereochemical outcome of this reaction can be influenced by the reaction conditions, potentially proceeding through either a direct  $S_N2$  pathway (inversion) or an NGP-mediated pathway (retention).

## Reaction with Thiulates

Thiulates are excellent nucleophiles and readily react with **(S)-(-)-2-Bromopropionic acid** in an  $S_N2$  fashion to produce S-alkylated thiols with inversion of configuration. This reaction is particularly useful for the synthesis of non-natural amino acids, such as S-alkyl-cysteines.<sup>[11]</sup>

This generalized protocol is based on the principles of cysteine S-alkylation.<sup>[11]</sup>

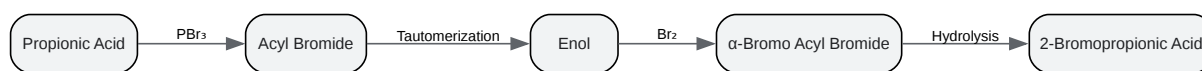
- Dissolve L-cysteine or a protected cysteine derivative in a suitable solvent (e.g., DMF, DMSO, or an aqueous buffer).
- Add a base (e.g., sodium hydroxide, sodium bicarbonate) to generate the thiolate in situ.
- Add **(S)-(-)-2-Bromopropionic acid** (or its ester) to the reaction mixture.
- Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
- Perform an aqueous workup, adjusting the pH to isolate the product.
- Purify the product by crystallization or chromatography.

## Synthesis of (S)-(-)-2-Bromopropionic Acid

Two primary methods for the synthesis of 2-bromopropionic acid are the Hell-Volhard-Zelinsky (HVZ) reaction on propionic acid and the diazotization of alanine. For the enantiomerically pure **(S)-(-)-2-Bromopropionic acid**, the diazotization of L-alanine is the preferred method.

## Hell-Volhard-Zelinsky (HVZ) Reaction

The HVZ reaction involves the  $\alpha$ -bromination of a carboxylic acid using bromine and a catalytic amount of phosphorus tribromide ( $PBr_3$ ).<sup>[8]</sup> This method produces racemic 2-bromopropionic acid.



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Caption: Simplified reaction pathway for the Hell-Volhard-Zelinsky bromination.

## Diazotization of L-Alanine

The synthesis of enantiomerically enriched **(S)-(-)-2-Bromopropionic acid** is achieved through the diazotization of L-alanine using sodium nitrite in the presence of hydrobromic acid.[6] This reaction proceeds with overall retention of configuration due to a neighboring group participation mechanism involving the carboxylate group, similar to that described in section 3.2.

This protocol is adapted from a published procedure.[6]

- Prepare a solution of L-alanine (e.g., 20 g) in water (50 mL) and 48% hydrobromic acid (75 mL).
- Cool the mixture to 0 °C in an ice-salt bath.
- Prepare a solution of sodium nitrite (e.g., 46.7 g) in water (67.5 mL).
- Slowly add the sodium nitrite solution to the cooled alanine solution over a period of 1 hour, maintaining the temperature below 5 °C.
- After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional hour.
- Allow the reaction to warm to room temperature.
- Extract the product with a suitable organic solvent (e.g., dichloromethane, 3 x 100 mL).
- Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude **(S)-(-)-2-Bromopropionic acid**.
- Further purification can be achieved by vacuum distillation.

## Applications in Drug Development and Synthesis

The ability to introduce a chiral propionic acid unit makes **(S)-(-)-2-Bromopropionic acid** a valuable intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). It is a key starting material for the synthesis of various non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class, as well as other chiral molecules. Its role as an intermediate in the synthesis of antimitotic tripeptides like hemiasterlins highlights its importance in the development of anti-tumor agents.[12]

## Conclusion

**(S)-(-)-2-Bromopropionic acid** exhibits a rich and nuanced reactivity profile, centered on nucleophilic substitution at its chiral center. The stereochemical outcome of these reactions can be finely controlled by the choice of nucleophile and reaction conditions, allowing for either inversion or retention of configuration. This predictable and controllable reactivity, coupled with its commercial availability, cements its status as an indispensable tool for chemists engaged in the synthesis of enantiomerically pure molecules, particularly within the pharmaceutical and life sciences sectors. This guide has provided a detailed overview of its core reactivity, supported by experimental protocols and mechanistic insights, to aid researchers in the effective application of this versatile chiral building block.

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